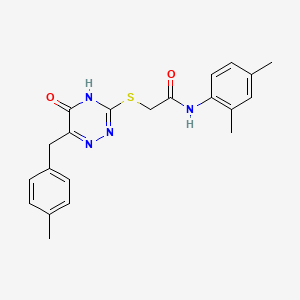

N-(2,4-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)11-18-20(27)23-21(25-24-18)28-12-19(26)22-17-9-6-14(2)10-15(17)3/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIXPAQKZKSGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 898624-35-6 |

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 394.5 g/mol |

Structure

The structural formula of the compound indicates a complex arrangement that contributes to its biological activity. The presence of a triazine ring is particularly noteworthy as it is often associated with various pharmacological effects.

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazine compounds exhibit significant antibacterial properties. In a study evaluating the antibacterial activity of various triazine derivatives, compounds similar to this compound demonstrated effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound has also been studied for its potential antitumor properties. A related study indicated that triazine derivatives can induce apoptosis in cancer cells. Specifically, compounds containing similar structural motifs were shown to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the disruption of cellular signaling pathways leading to programmed cell death.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazine derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell survival.

- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes.

- Modulation of Immune Response : Certain derivatives have been shown to enhance immune responses against tumor cells or pathogens.

Study on Antibacterial Activity

In a comparative study involving various triazine derivatives, this compound was tested against Mycobacterium smegmatis. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ciprofloxacin .

Study on Antitumor Efficacy

A recent investigation into the antitumor potential of triazine-based compounds revealed that those similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas.

Antibacterial Activity

Research indicates that derivatives of triazine compounds, including this one, demonstrate significant antibacterial properties. For instance, studies have shown effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. A comparative study revealed that this compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ciprofloxacin.

Antitumor Activity

N-(2,4-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has also been investigated for its potential antitumor effects. Related studies suggest that triazine derivatives can induce apoptosis in cancer cells. Specifically, compounds with similar structural motifs have been shown to inhibit cell proliferation across various cancer cell lines. The mechanism often involves disruption of cellular signaling pathways leading to programmed cell death .

Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazine derivatives against Mycobacterium smegmatis. The results indicated that this compound exhibited a MIC comparable to established antibiotics.

Study on Antitumor Potential

A recent investigation focused on the antitumor potential of triazine-based compounds similar to this one. The study highlighted significant cytotoxicity against breast cancer cell lines and indicated the compound's ability to induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogues: Core Heterocyclic Rings

The target compound’s 1,2,4-triazin core distinguishes it from other acetamide derivatives with alternative heterocyclic systems:

Triazin Derivatives

- Example: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives (). Functional Impact: The 1,3,5-triazin derivatives are often utilized in sulfonamide-based drug design, whereas the 1,2,4-triazin core in the target compound may offer unique reactivity due to its conjugated oxo group and amino substituents .

Thiazol Derivatives

- Example: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Structural Differences: Replaces the triazin ring with a thiazol ring, reducing ring strain and modifying electron density. Functional Impact: Thiazol derivatives are noted for antimicrobial activity, with structural similarities to penicillin lateral chains. The target compound’s triazin core may confer distinct binding affinities or metabolic stability .

Thiazolidinone Derivatives

- Example: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (). Structural Differences: Incorporates a thiazolidinone ring with a dioxo group, enhancing polarity compared to the triazin system. Functional Impact: Thiazolidinones are often explored for antidiabetic or anti-inflammatory applications, whereas triazin-based acetamides may prioritize different therapeutic targets .

Substituent Effects

Substituents critically influence solubility, bioavailability, and target interactions:

Hydrogen Bonding and Crystallography

Crystal packing and solubility are influenced by hydrogen-bonding networks:

- Target Compound: The 5-oxo and amino groups on the triazin core may participate in N–H···O/N interactions, analogous to the R²²(8) motifs observed in 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .

- Thiazol vs. Triazin : Thiazol derivatives exhibit N–H···N dimerization, while triazin systems could form more complex networks due to additional hydrogen-bonding sites .

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and how are reaction intermediates monitored?

- Methodological Answer : The synthesis typically involves condensation reactions between thiazolidinedione or triazinone precursors and chloroacetylated intermediates. For example, a reaction between 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione and a chloroacetylated aryl amine in dimethylformamide (DMF) with potassium carbonate as a base is stirred at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm intermediate formation and completion. After workup, the product is isolated via recrystallization . Similar protocols using glacial acetic acid under reflux conditions (2–4 hours) are also documented, with TLC as a standard monitoring tool .

Q. Which spectroscopic and chromatographic methods are employed to characterize the compound and confirm its purity?

- Methodological Answer : Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments in the acetamide and triazin moieties.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- Elemental Analysis : To verify C, H, N, and S composition.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).

Reference data from NIST or crystallographic databases (e.g., InChIKey, PubChem) are used for cross-verification .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing triazin-thioacetamide derivatives, particularly regarding solvent selection and catalyst use?

- Methodological Answer : Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid may improve cyclization efficiency .

- Catalyst Selection : Potassium carbonate or triethylamine are common bases for deprotonation; transition-metal catalysts (e.g., Pd/C) may assist in coupling reactions.

- Temperature Control : Reflux conditions (80–120°C) for 2–6 hours balance reactivity and side-product minimization .

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) can identify optimal molar ratios and reaction times .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies on this compound?

- Methodological Answer : To address discrepancies:

- Standardized Assays : Use established protocols (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells) .

- Dose-Response Curves : Evaluate activity across a concentration range (e.g., 1–100 µM) to identify IC50/EC50 values.

- Structural Confirmation : Ensure batch-to-batch consistency via XRD or NMR to rule out impurities affecting bioactivity .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like DNA gyrase or kinases, corroborating experimental results .

Q. What computational methods support the structural analysis and docking studies of this compound?

- Methodological Answer : Advanced computational approaches include:

- Density Functional Theory (DFT) : To optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics (MD) Simulations : To study stability in biological matrices (e.g., lipid bilayers).

- Docking Software : Tools like Schrödinger Suite or GROMACS predict interactions with enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB .

- QSAR Modeling : To correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .

Q. How do variations in substituents on the triazin and acetamide moieties influence the compound's physicochemical and biological properties?

- Methodological Answer : Substituent effects are systematically studied via:

- SAR Studies : Synthesizing derivatives with halogen (Cl, F), alkyl (methyl, ethyl), or electron-withdrawing groups (nitro, cyano) at the aryl or triazin positions .

- LogP Measurements : To assess lipophilicity changes impacting membrane permeability.

- Thermogravimetric Analysis (TGA) : For thermal stability profiling.

- Bioactivity Correlation : For example, electron-donating groups (e.g., methoxy) may enhance DNA intercalation, while bulky substituents reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.